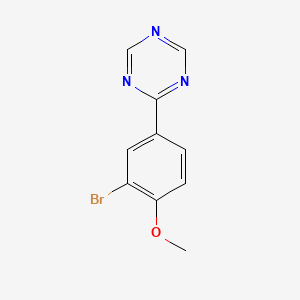

2-(3-Bromo-4-methoxyphenyl)-1,3,5-triazine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-bromo-4-methoxyphenyl)-1,3,5-triazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN3O/c1-15-9-3-2-7(4-8(9)11)10-13-5-12-6-14-10/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJBNZOQNGAZALB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NC=NC=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1368401-93-7 | |

| Record name | 2-(3-bromo-4-methoxyphenyl)-1,3,5-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 2 3 Bromo 4 Methoxyphenyl 1,3,5 Triazine

Strategic Retrosynthesis of the Triazine Core and Phenyl Substituents

A retrosynthetic analysis of 2-(3-Bromo-4-methoxyphenyl)-1,3,5-triazine suggests several viable disconnection approaches. The most direct strategy involves the formation of the carbon-carbon bond between the triazine ring and the phenyl moiety. This leads to two primary sets of precursors: a halogenated 1,3,5-triazine (B166579) and a functionalized 3-bromo-4-methoxyphenyl group, or precursors that form the triazine ring with the phenyl substituent already in place.

One logical disconnection is at the C-C bond between the triazine and the phenyl ring. This suggests a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling, between a 2-halo-1,3,5-triazine (e.g., 2-chloro-1,3,5-triazine) and (3-bromo-4-methoxyphenyl)boronic acid. Alternatively, a nucleophilic aromatic substitution on a highly reactive triazine precursor like cyanuric chloride could be envisioned, though this is generally more applicable for attaching heteroatoms.

Another retrosynthetic approach involves building the triazine ring from components that already contain the 3-bromo-4-methoxyphenyl moiety. This could involve the cyclotrimerization of 3-bromo-4-methoxybenzonitrile (B46890) or a condensation reaction involving 3-bromo-4-methoxybenzamidine with other small molecules to form the heterocyclic core.

Classical and Modern Approaches to 1,3,5-Triazine Synthesis

The synthesis of the 1,3,5-triazine ring system can be achieved through several established and contemporary methods.

Cyanuric Chloride-Mediated Condensation Reactions

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is a versatile and cost-effective starting material for the synthesis of substituted 1,3,5-triazines. nih.govresearchgate.net The three chlorine atoms on the triazine ring exhibit different reactivities, allowing for a stepwise and controlled nucleophilic substitution. nih.govresearchgate.net This differential reactivity is temperature-dependent: the first substitution typically occurs at low temperatures (0–5 °C), the second at room temperature, and the third requires heating. researchgate.netresearchgate.netdtic.mil

This property is highly advantageous for the synthesis of unsymmetrical triazines. bohrium.com A wide array of nucleophiles, including amines, alcohols, and thiols, can be employed to displace the chlorine atoms. nih.gov The reaction usually proceeds in the presence of a base, such as diisopropylethylamine (DIEA) or potassium carbonate, to neutralize the liberated HCl. nih.govfrontiersin.org

For the synthesis of aryl-substituted triazines, organometallic reagents can be used. For instance, Grignard reagents can react with cyanuric chloride to replace one or two chlorine atoms with aryl groups. dtic.milepo.org More commonly, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are employed to attach aryl groups to a mono- or di-chlorinated triazine core. chemicalbook.com

| Method | Description | Key Features |

| Stepwise Nucleophilic Substitution | Sequential replacement of chlorine atoms on cyanuric chloride with various nucleophiles. nih.gov | Temperature control is crucial for selectivity. dtic.mil Allows for the synthesis of unsymmetrical triazines. bohrium.com |

| Palladium-Catalyzed Cross-Coupling | Reaction of a chloro-triazine with an organoboron compound (Suzuki-Miyaura). | Enables the formation of C-C bonds between the triazine ring and aryl or vinyl groups. |

| Grignard Reaction | Reaction of cyanuric chloride with an aryl magnesium halide. dtic.mil | Can lead to the substitution of one or two chlorine atoms. dtic.milepo.org |

Cyclotrimerization of Nitriles and Related Cycloaddition Strategies

The cyclotrimerization of nitriles is a fundamental method for the synthesis of symmetrically substituted 1,3,5-triazines. acs.org This reaction can be catalyzed by acids, bases, or metals. Lewis acids are often employed to promote the cyclization of aryl nitriles. researchgate.net While this method is effective for producing symmetrical triazines, achieving a controlled cross-cyclotrimerization of different nitriles to yield unsymmetrical triazines is more challenging.

The Pinner synthesis is a classical method that involves the reaction of an amidine with phosgene (B1210022) to produce a 2-hydroxy-4,6-diaryl-s-triazine. wikipedia.org A variation of this, the Pinner reaction, involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (Pinner salt), which can then be further reacted to form various heterocycles, including triazines. numberanalytics.comwikipedia.orgorganic-chemistry.org These methods provide an alternative route to the triazine core, often starting from nitrile precursors. organic-chemistry.org

| Method | Description | Key Features |

| Nitrile Cyclotrimerization | Trimerization of a nitrile to form a symmetrically substituted 1,3,5-triazine. acs.org | Often requires catalysts such as Lewis acids. researchgate.net Primarily yields symmetrical products. |

| Pinner Synthesis | Reaction of an aryl amidine with phosgene. wikipedia.org | A classical method for synthesizing specific triazine derivatives. |

| Three-Component Reactions | Condensation of imidates, guanidines, and amides or aldehydes. | Provides a direct route to unsymmetrical 1,3,5-triazin-2-amines. |

Targeted Synthesis of this compound

The synthesis of the specifically substituted this compound requires a strategy that allows for the precise introduction of the 3-bromo-4-methoxyphenyl group onto the triazine ring.

Incorporation of the 3-Bromo-4-methoxyphenyl Moiety

A plausible and efficient route to incorporate the 3-bromo-4-methoxyphenyl moiety is through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This would involve the reaction of a 2-chloro-1,3,5-triazine (B1239457) with (3-bromo-4-methoxyphenyl)boronic acid. The synthesis of the boronic acid precursor would start from commercially available 3-bromo-4-methoxyaniline (B105698) or a related compound.

Alternatively, the synthesis could begin with the preparation of a key intermediate, 2,4-dichloro-6-(3-bromo-4-methoxyphenyl)-1,3,5-triazine. This intermediate can be synthesized by reacting cyanuric chloride with the Grignard reagent derived from a suitable 3-bromo-4-methoxyphenyl halide. epo.org Another approach is the reaction of cyanuric chloride with 3-bromo-4-methoxyaniline in the presence of a base, which would likely lead to the mono-substituted product under controlled temperature conditions. researchgate.net

Stepwise Functionalization and Reaction Optimization Protocols

Once the key intermediate, such as 2,4-dichloro-6-(3-bromo-4-methoxyphenyl)-1,3,5-triazine, is obtained, the remaining chlorine atoms can be removed or replaced. A reductive dehalogenation would yield the target compound, this compound.

Optimization of the reaction conditions is critical for achieving high yields and purity. For a Suzuki-Miyaura coupling, this would involve screening different palladium catalysts, ligands, bases, and solvent systems. chemistryviews.orgrsc.orgresearchgate.net The choice of these components can significantly impact the reaction efficiency and selectivity. Machine learning and high-throughput screening methods are increasingly being used to accelerate the optimization of such cross-coupling reactions. chemistryviews.org

For syntheses starting with cyanuric chloride, the careful control of temperature and the stoichiometry of the reagents are paramount to ensure selective substitution and avoid the formation of undesired di- or tri-substituted byproducts. nih.govdtic.mil The stepwise nature of the nucleophilic substitution on the triazine ring allows for the sequential introduction of different functional groups, offering a high degree of control over the final product's structure. nih.gov

Green Chemistry Principles and Sustainable Synthetic Approaches for Triazine Derivatives

Traditional synthetic methods for 1,3,5-triazine derivatives often rely on harsh reaction conditions, hazardous solvents, and multi-step procedures that generate significant waste. nj-finechem.com In recent years, the principles of green chemistry have been increasingly applied to the synthesis of these important heterocyclic compounds, aiming to develop more environmentally benign and sustainable processes. strem.com

Several innovative techniques have emerged that align with green chemistry principles, including the use of alternative energy sources like microwave irradiation and ultrasound, the utilization of greener solvents, and the development of solvent-free reaction conditions. wikipedia.orgstrem.com

Microwave-Assisted Synthesis:

Microwave irradiation has proven to be a highly efficient method for the synthesis of 1,3,5-triazine derivatives, offering several advantages over conventional heating. wikipedia.orgnih.gov These benefits include significantly reduced reaction times (from hours to minutes), improved yields, and often cleaner reactions with fewer byproducts. wikipedia.orggoogle.com The rapid and uniform heating provided by microwaves can accelerate reaction rates and, in some cases, enable reactions that are not feasible under conventional heating. wikipedia.org This technique can be applied to both the synthesis of the amidine intermediate and the final cyclocondensation step.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |

| Reaction Time | Several hours | Minutes | wikipedia.orgstrem.com |

| Energy Consumption | High | Low | nj-finechem.com |

| Yields | Moderate to Good | Good to Excellent | wikipedia.orgnih.gov |

| Byproducts | Often present | Minimized | wikipedia.org |

Sonochemistry (Ultrasound-Assisted Synthesis):

The use of ultrasound as an energy source, known as sonochemistry, represents another green approach to the synthesis of 1,3,5-triazines. nj-finechem.comstrem.com Ultrasonic irradiation can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. strem.com A significant advantage of this method is the ability to conduct reactions in environmentally friendly solvents like water, even for reactants that are not fully soluble. strem.comresearchgate.net A sonochemical protocol for the synthesis of 1,3,5-triazine derivatives has been shown to be significantly "greener" than classical methods when evaluated using green chemistry metrics. strem.com

| Feature | Description | Reference |

| Solvent | Often allows for the use of water as a solvent. | strem.com |

| Reaction Time | Can be as short as 5 minutes. | nj-finechem.comstrem.com |

| Yields | Generally high, often exceeding 75%. | nj-finechem.comstrem.com |

| Versatility | Can be more versatile than microwave-assisted methods in some cases. | strem.com |

Solvent-Free and Greener Solvent Approaches:

A key principle of green chemistry is the reduction or elimination of hazardous solvents. Many traditional syntheses of triazines employ volatile and toxic organic solvents like DMF, acetonitrile (B52724), and chlorinated hydrocarbons. nj-finechem.com Research has focused on replacing these with more benign alternatives such as water or conducting reactions under solvent-free conditions. wikipedia.orgstrem.com Solvent-free reactions, often facilitated by microwave irradiation or solid-phase synthesis techniques, not only reduce environmental impact but also simplify product purification. wikipedia.orgnih.gov

Catalysis:

The use of efficient and recyclable catalysts can also contribute to the greening of triazine synthesis. For instance, the cyclotrimerization of nitriles can be catalyzed by Lewis acids supported on silica (B1680970) gel, allowing for an environmentally benign, solvent-free procedure. wikipedia.org While not directly applicable to the proposed synthesis of the mono-substituted target compound, this highlights the potential for catalytic approaches in triazine chemistry.

By incorporating these green chemistry principles, the synthesis of this compound can be designed to be more sustainable, efficient, and environmentally responsible.

Advanced Derivatization and Functionalization Strategies of 2 3 Bromo 4 Methoxyphenyl 1,3,5 Triazine

Palladium-Catalyzed Cross-Coupling Reactions at the Bromo Position

The carbon-bromine bond on the phenyl ring of 2-(3-bromo-4-methoxyphenyl)-1,3,5-triazine is a prime site for modification via palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of functional groups.

The Suzuki-Miyaura coupling is a highly effective method for forming carbon-carbon bonds between organoboron compounds and organic halides. libretexts.org This reaction is particularly well-suited for the arylation and heteroarylation of this compound. The general reaction involves the coupling of the bromo-triazine derivative with an aryl or heteroaryl boronic acid or its corresponding ester in the presence of a palladium catalyst and a base.

The reaction conditions for Suzuki-Miyaura coupling can be tailored to accommodate a wide range of substrates. A typical catalytic system consists of a palladium(0) source, such as Pd(PPh₃)₄ or generated in situ from a Pd(II) precursor like Pd(OAc)₂, and a phosphine (B1218219) ligand. The choice of base and solvent is also critical for achieving high yields. While specific studies on this compound are not extensively documented, analogous transformations on other bromo-triazine systems provide insight into effective reaction conditions. For instance, the coupling of 5-bromo-1,2,3-triazine (B172147) with various arylboronic acids has been achieved with high efficiency. nih.gov

Table 1: Analogous Suzuki-Miyaura Coupling Reactions of Bromo-Aromatic Compounds

| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| 1 | 5-Bromo-1,2,3-triazine | 4-(tert-Butyl)phenylboronic acid | Pd(dppf)Cl₂ (15) | Ag₂CO₃ | MeCN | 80 | 97 | nih.gov |

| 2 | 2-Bromo-5-(bromomethyl)thiophene | Phenylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 76 | nih.gov |

This table presents data from analogous systems to illustrate typical reaction conditions and outcomes for Suzuki-Miyaura coupling of bromo-heteroaromatic compounds.

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium-copper system. libretexts.orgwikipedia.org This reaction is an excellent method for introducing alkynyl moieties onto the 2-(4-methoxyphenyl)-1,3,5-triazine scaffold at the bromo position. The resulting arylalkynes are versatile intermediates for the synthesis of more complex structures, including conjugated polymers and pharmaceuticals. nih.govlibretexts.org

The standard Sonogashira reaction is carried out with a palladium(0) catalyst, a copper(I) co-catalyst (typically CuI), and an amine base, which often serves as the solvent. wikipedia.org The reaction is known for its mild conditions, often proceeding at room temperature. libretexts.org Copper-free variations of the Sonogashira coupling have also been developed to avoid the formation of alkyne homocoupling byproducts. nih.gov

Table 2: Analogous Sonogashira Coupling Reactions of Aryl Bromides

| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|---|

| 1 | 4-Bromo-6H-1,2-oxazine | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (5) | Et₃N | Toluene | RT | 85 | shachemlin.com |

| 2 | 4-Bromobenzonitrile | Phenylacetylene | MCM-41-Pd (0.02) | CuI (1) | Et₃N | Acetonitrile (B52724) | 80 | 98 | nih.gov |

This table presents data from analogous systems to illustrate typical reaction conditions and outcomes for Sonogashira coupling of aryl bromides.

Beyond Suzuki-Miyaura and Sonogashira reactions, other palladium-catalyzed cross-coupling methods can be employed to introduce a variety of substituents at the bromo position of this compound.

Stille Coupling: This reaction utilizes organotin reagents to couple with organic halides. While effective, the toxicity of organotin compounds is a significant drawback. nih.gov

Negishi Coupling: Employing organozinc reagents, the Negishi coupling is a powerful tool for forming C-C bonds and is known for its high functional group tolerance. researchgate.net

Buchwald-Hartwig Amination: This reaction is a cornerstone for the formation of carbon-nitrogen bonds, allowing for the introduction of primary and secondary amines at the aryl halide position. wikipedia.org The reaction typically involves a palladium catalyst with a specialized phosphine ligand and a strong base. libretexts.org

These alternative coupling strategies significantly broaden the scope of possible modifications to the this compound core, enabling the synthesis of a diverse library of derivatives.

Nucleophilic Aromatic Substitution (SNAr) on the Triazine Ring System

The 1,3,5-triazine (B166579) ring is an electron-deficient heterocycle, making it susceptible to nucleophilic aromatic substitution (SNAr). This reactivity can be harnessed to replace leaving groups on the triazine core, such as chlorine atoms, with a variety of nucleophiles. While this compound itself does not have leaving groups on the triazine ring, its precursors, such as 2,4-dichloro-6-(3-bromo-4-methoxyphenyl)-1,3,5-triazine, are ideal substrates for SNAr reactions.

The substitution of chlorine atoms on a triazine ring is a stepwise process, with the reactivity of the remaining chlorine atoms decreasing after each substitution. This allows for the controlled, sequential introduction of different nucleophiles by carefully managing the reaction temperature. Typically, the first substitution occurs at low temperatures (around 0 °C), the second at room temperature, and the third at elevated temperatures. arkat-usa.org A wide range of nucleophiles, including amines, alcohols, and thiols, can be used in these reactions.

Table 3: Stepwise Nucleophilic Substitution on an Analogous Dichloro-s-triazine Derivative

| Step | Substrate | Nucleophile | Base | Solvent | Temp (°C) | Product | Reference |

|---|---|---|---|---|---|---|---|

| 1 | 2,4,6-Trichloro-1,3,5-triazine | Phenol (B47542) | DIEA | DCM | 0 | 2-Phenoxy-4,6-dichloro-1,3,5-triazine | nih.gov |

| 2 | 2-Phenoxy-4,6-dichloro-1,3,5-triazine | Thiophenol | DIEA | DCM | RT | 2-Phenoxy-4-phenylthio-6-chloro-1,3,5-triazine | nih.gov |

This table illustrates the principle of sequential nucleophilic substitution on a cyanuric chloride core, a common precursor to substituted triazines.

Chemical Modifications of the Methoxy (B1213986) Substituent

The methoxy group on the phenyl ring of this compound offers another site for chemical modification. The most common transformation is O-demethylation to yield the corresponding phenol. This conversion can be achieved using various reagents, with the choice often depending on the other functional groups present in the molecule.

Common demethylating agents include strong acids like hydrobromic acid (HBr), Lewis acids such as boron tribromide (BBr₃) and aluminum chloride (AlCl₃), and nucleophilic reagents like sodium ethanethiolate (EtSNa). Boron tribromide is a particularly effective and widely used reagent for cleaving aryl methyl ethers under mild conditions.

The resulting phenol can then serve as a handle for further functionalization, such as O-alkylation, O-acylation, or conversion to a triflate for subsequent cross-coupling reactions.

Synthesis of Polymeric and Oligomeric Architectures Containing the Triazine Monomer

The bifunctional nature of derivatized this compound makes it an attractive monomer for the synthesis of polymers and oligomers. For example, after converting the bromo group into a boronic acid or boronic ester, the resulting molecule can undergo Suzuki polycondensation with a dihaloaryl comonomer. This approach allows for the creation of conjugated polymers with a triazine unit in the main chain, which can impart desirable electronic and thermal properties to the material.

Alternatively, if the triazine ring itself is difunctionalized (e.g., with two leaving groups), it can be polymerized with a variety of comonomers. The synthesis of triazine-based polymers often involves step-growth polymerization techniques like polycondensation. These polymers have applications in various fields, including as flame retardants, porous materials for gas storage, and materials with high refractive indices. rsc.orgresearchgate.net

Star-shaped molecules and dendrimers can also be synthesized using a triazine core. By reacting a precursor like cyanuric chloride with three equivalents of a molecule containing the 3-bromo-4-methoxyphenyl moiety, a three-armed star-shaped molecule can be constructed. rsc.orgrsc.org Further derivatization of the terminal bromo groups can lead to complex, well-defined macromolecular architectures.

Conjugated Polymers and Covalent Organic Frameworks (COFs)

The derivatization of this compound into conjugated polymers and COFs primarily leverages the reactivity of its carbon-bromine bond. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings, are the cornerstone methodologies for this purpose. acs.orgresearchgate.netrsc.orguzh.chorganic-chemistry.org These reactions facilitate the formation of new carbon-carbon bonds, allowing the integration of the triazine-based monomer into larger, well-defined polymeric or framework structures.

In the context of conjugated polymers , the monofunctional nature of the bromo-substituent on the phenyl ring allows this compound to act as a side-chain or end-capping unit, or it can be copolymerized with other multifunctional monomers. For instance, a Suzuki coupling reaction with a diboronic acid ester could lead to an A-B type polymerization, incorporating the electron-deficient triazine moiety into the polymer backbone. acs.orgrsc.org Similarly, a Sonogashira coupling with a di-alkyne would yield poly(arylene ethynylene)s, a class of materials known for their photophysical properties. organic-chemistry.orglibretexts.org The methoxy group on the phenyl ring can enhance the solubility of the resulting polymers, which is often a challenge in the processing of rigid-rod conjugated materials.

For the synthesis of Covalent Organic Frameworks (COFs) , which are crystalline porous polymers with ordered structures, this compound would typically be used in conjunction with multi-functionalized monomers. nih.govntu.ac.ukrsc.org For example, co-condensation with a trigonal comonomer, such as a triboronic acid, via a Suzuki coupling reaction could result in a 2D porous framework. researchgate.net The triazine and methoxy-phenyl units would decorate the pores of the resulting COF, influencing its surface properties, porosity, and potential for applications in areas like gas storage or catalysis. nih.govnih.gov

The table below summarizes the key aspects of these derivatization strategies.

| Derivatization Strategy | Key Reaction | Role of this compound | Potential Resulting Structure |

| Suzuki Coupling | Palladium-catalyzed reaction between an organoboron compound and an organohalide. organic-chemistry.org | Aryl halide monomer or comonomer. | Conjugated polymers (e.g., polyphenylenes), Covalent Organic Frameworks. acs.orgresearchgate.net |

| Sonogashira Coupling | Palladium-catalyzed reaction between a terminal alkyne and an aryl/vinyl halide. organic-chemistry.orglibretexts.org | Aryl halide monomer or comonomer. | Conjugated polymers with alkyne linkages (e.g., poly(arylene ethynylene)s). |

Supramolecular and Dendrimeric Constructs

The 1,3,5-triazine core of this compound is a versatile scaffold for the construction of supramolecular and dendrimeric architectures. The planar, nitrogen-rich nature of the triazine ring facilitates non-covalent interactions such as hydrogen bonding and π-π stacking, which are fundamental to the self-assembly of supramolecular structures. nih.govnih.govrsc.orgrsc.org

Supramolecular assemblies can be formed through the self-organization of molecules containing triazine units. nih.govrsc.org While the subject compound itself has limited hydrogen bonding capability, it can be further functionalized. For example, nucleophilic substitution of the hydrogens on the triazine ring (if starting from a precursor like a di-amino substituted triazine) with moieties capable of hydrogen bonding could lead to programmed self-assembly into higher-order structures like rosettes or linear tapes. researchgate.net The phenyl and triazine rings can also participate in π-π stacking interactions, contributing to the stability of such assemblies. nih.gov

Dendrimers are highly branched, monodisperse macromolecules with a well-defined structure. nih.govmdpi.comresearchgate.net The 1,3,5-triazine moiety is a common building block in dendrimer synthesis due to its C3 symmetry, which allows for the creation of three-directional branching points. acs.orgnih.gov While 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) is the typical starting material for divergent dendrimer synthesis, a molecule like this compound could be incorporated as a peripheral unit in a convergent synthesis. mdpi.commdpi.com In a convergent approach, dendritic wedges (dendrons) are synthesized first and then attached to a central core in the final step. The bromo-phenyl-triazine unit could be part of these dendrons, with the bromine atom available for further functionalization at the periphery of the final dendrimer.

The following table outlines the strategies for creating these complex molecular constructs.

| Construct Type | Synthetic Approach | Role of this compound Moiety | Key Driving Forces / Reactions |

| Supramolecular Assemblies | Self-assembly of functionalized derivatives. | Core scaffold for attaching recognition units. | Non-covalent interactions (Hydrogen bonding, π-π stacking). nih.govnih.gov |

| Dendrimers | Convergent or Divergent Synthesis. nih.govmdpi.com | Peripheral unit or part of a dendron in a convergent approach. | Stepwise nucleophilic substitution or cross-coupling reactions. mdpi.com |

Structural Elucidation and Conformational Analysis of 2 3 Bromo 4 Methoxyphenyl 1,3,5 Triazine and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or more decimal places), HRMS allows for the calculation of a unique molecular formula.

For the target compound, 2-(3-bromo-4-methoxyphenyl)-1,3,5-triazine (C₁₀H₈BrN₃O), the theoretical monoisotopic mass can be calculated with high accuracy. The presence of bromine is particularly distinctive due to its two abundant isotopes, ⁷⁹Br and ⁸¹Br, which have a nearly 1:1 natural abundance. This results in a characteristic isotopic pattern in the mass spectrum, with two peaks of almost equal intensity separated by approximately 2 Da.

In an HRMS experiment, typically using a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), the protonated molecule [M+H]⁺ would be observed. The calculated exact mass for the [M+H]⁺ ion of this compound is a critical piece of data for its confirmation. For instance, studies on other brominated triazine derivatives have demonstrated the power of HRMS in confirming their calculated formulas to within a few parts per million (ppm), providing unequivocal evidence of their elemental composition. rsc.org

Table 1: Predicted HRMS Data for this compound This table contains calculated theoretical values.

| Ion Formula | Isotope | Calculated m/z |

| [C₁₀H₉⁷⁹BrN₃O]⁺ | ⁷⁹Br | 265.9924 |

| [C₁₀H₉⁸¹BrN₃O]⁺ | ⁸¹Br | 267.9903 |

Experimental verification of these m/z values would provide definitive confirmation of the molecular formula of the title compound. uni.lu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise connectivity and constitution of organic molecules in solution. Through the analysis of ¹H and ¹³C spectra, along with various two-dimensional experiments, a complete structural map of the molecule can be assembled.

The ¹H and ¹³C NMR spectra of this compound are predicted to show distinct signals corresponding to each unique proton and carbon environment in the molecule.

¹H NMR Spectrum: The aromatic region would be characterized by three signals for the protons on the substituted phenyl ring, exhibiting a specific splitting pattern due to their coupling relationships.

One proton would appear as a doublet, corresponding to the proton at the C5 position, coupled only to the proton at C6.

The proton at C6 would appear as a doublet of doublets, being coupled to both the C5 and C2 protons.

The proton at C2, adjacent to the triazine ring, would also be a doublet.

A sharp singlet would correspond to the three protons of the methoxy (B1213986) (-OCH₃) group. The two equivalent protons on the 1,3,5-triazine (B166579) ring would appear as a singlet in the downfield region, characteristic of protons on electron-deficient aromatic heterocycles. beilstein-journals.orgnih.gov

¹³C NMR Spectrum: The ¹³C NMR spectrum would display ten distinct signals.

Six signals would correspond to the carbons of the phenyl ring. The carbon bearing the methoxy group (C4) and the carbon attached to the triazine ring (C1) would be the most downfield among the phenyl carbons. The carbon attached to the bromine atom (C3) would have its chemical shift influenced by the heavy atom effect.

A signal around 56 ppm would be assigned to the methoxy carbon.

The spectrum would be distinguished by the signals for the triazine ring carbons. The carbon atom at the 2-position (substituted with the phenyl ring) would have a different chemical shift from the two equivalent carbons at the 4- and 6-positions. These carbons are typically observed at very low field (>160 ppm) due to the electronegativity of the adjacent nitrogen atoms. rsc.orgspectrabase.com

Table 2: Predicted ¹H and ¹³C NMR Data for this compound This table contains predicted values based on data from structurally similar compounds.

| ¹H NMR | ¹³C NMR | |||

| Position | Predicted δ (ppm) | Multiplicity, J (Hz) | Position | Predicted δ (ppm) |

| Triazine H (4,6) | ~9.2 | s | Phenyl C-1 | ~130 |

| Phenyl H-2 | ~8.4 | d, J ≈ 2.2 | Phenyl C-2 | ~133 |

| Phenyl H-6 | ~8.2 | dd, J ≈ 8.7, 2.2 | Phenyl C-3 | ~112 |

| Phenyl H-5 | ~7.1 | d, J ≈ 8.7 | Phenyl C-4 | ~158 |

| Methoxy H | ~3.9 | s | Phenyl C-5 | ~113 |

| Phenyl C-6 | ~129 | |||

| Methoxy C | ~56 | |||

| Triazine C-2 | ~171 | |||

| Triazine C-4,6 | ~168 |

While one-dimensional NMR provides information on chemical environments, two-dimensional (2D) NMR experiments are crucial for confirming the atomic connectivity.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would definitively establish the proton-proton coupling network. For the title compound, it would show a clear correlation between the adjacent protons on the phenyl ring (H-5 with H-6, and H-6 with H-2), confirming their relative positions.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments map protons to their directly attached carbons. An HMQC or HSQC spectrum would show correlations between each proton signal and its corresponding carbon signal, for example, linking the methoxy proton singlet to the methoxy carbon signal and each aromatic proton to its respective aromatic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons, which is vital for connecting different fragments of the molecule. Key expected HMBC correlations would include:

Correlations from the phenyl proton H-2 to the triazine carbons (C-2 and C-4/6), unequivocally linking the phenyl and triazine rings.

Correlations from the methoxy protons to the C-4 carbon of the phenyl ring.

Correlations from the triazine protons (H-4/6) to the triazine carbons (C-2 and C-4/6) and potentially to the C-1 of the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's conformation. A key NOESY correlation would be expected between the triazine protons (H-4/6) and the ortho-proton on the phenyl ring (H-2). The intensity of this correlation would provide information about the preferred dihedral angle between the phenyl and triazine rings in solution.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Fingerprinting

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and offers a unique "fingerprint" for identification.

The IR and Raman spectra of this compound would be characterized by several key vibrational modes:

Aromatic C-H Stretching: Weak to medium bands are expected above 3000 cm⁻¹.

C=N and C=C Stretching: A series of sharp, medium-to-strong intensity bands between approximately 1600 cm⁻¹ and 1400 cm⁻¹ would correspond to the stretching vibrations of the C=N bonds within the triazine ring and the C=C bonds of the phenyl ring. nih.gov

Triazine Ring Vibrations: The 1,3,5-triazine ring has characteristic breathing and deformation modes. A strong, sharp band in the Raman spectrum around 990-1000 cm⁻¹ is often assigned to the symmetric ring breathing mode. nist.gov An out-of-plane bending vibration for the substituted triazine ring can also be observed in the IR spectrum near 800 cm⁻¹. acs.org

C-O Stretching: Strong bands corresponding to the asymmetric and symmetric C-O-C stretching of the aryl-alkyl ether (methoxy group) are expected in the regions of 1250-1200 cm⁻¹ and 1050-1000 cm⁻¹, respectively.

C-Br Stretching: A weak-to-medium intensity band for the C-Br stretch is expected in the far-infrared region, typically between 600 cm⁻¹ and 500 cm⁻¹.

Table 3: Predicted Principal IR and Raman Bands for this compound This table contains predicted values based on data from structurally similar compounds.

| Wavenumber (cm⁻¹) | Assignment | Technique |

| > 3000 | Aromatic C-H Stretch | IR, Raman |

| 1600 - 1400 | C=N (Triazine) & C=C (Phenyl) Stretches | IR, Raman |

| ~1250 | Asymmetric C-O-C Stretch (Methoxy) | IR |

| ~1030 | Symmetric C-O-C Stretch (Methoxy) | IR |

| ~1000 | Triazine Ring Breathing | Raman |

| ~800 | Triazine Ring Out-of-Plane Bend | IR |

| 600 - 500 | C-Br Stretch | IR, Raman |

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing Analysis

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure for the title compound is not publicly available, analysis of closely related structures, such as 6-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine, provides significant insight into the expected molecular geometry. ijsrch.com

The crystal structure would confirm the planarity of the 1,3,5-triazine ring. The C-N bond lengths within the triazine ring are expected to be intermediate between typical C-N single and C=N double bonds, reflecting the aromatic nature of the ring.

A critical conformational parameter is the dihedral angle between the plane of the triazine ring and the plane of the phenyl ring. In related structures, this angle is often non-zero (e.g., 10.37° in a similar methoxyphenyl triazine derivative), indicating a slight twist between the two rings to minimize steric hindrance. ijsrch.com The presence of the ortho-bromo substituent in the title compound might lead to a larger dihedral angle compared to an unsubstituted analog. The crystal packing would likely be stabilized by various intermolecular interactions, such as hydrogen bonding (if co-crystallized with solvent) and π-π stacking between the aromatic rings of adjacent molecules. nih.gov

Table 4: Representative Bond Lengths and Angles Based on a Structurally Similar Compound Data derived from the crystal structure of 6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine for illustrative purposes. ijsrch.com

| Bond Lengths | Bond Angles | ||

| Parameter | Value (Å) | Parameter | Value (°) |

| Triazine C-N (avg) | ~1.34 | Triazine N-C-N (avg) | ~126 |

| Triazine C-C(phenyl) | ~1.47 | Triazine C-N-C (avg) | ~113 |

| Phenyl C-C (avg) | ~1.39 | C(triazine)-C(phenyl)-C(phenyl) | ~120 |

| Phenyl C-O | ~1.37 | C(phenyl)-O-C(methyl) | ~118 |

| O-C(methyl) | ~1.42 | ||

| Dihedral Angle | |||

| Phenyl Ring – Triazine Ring | ~10° |

This comprehensive suite of analytical methods, from confirming the molecular formula by HRMS to mapping the detailed solid-state architecture by X-ray crystallography, provides the necessary evidence to fully elucidate and characterize the structure of this compound.

Intermolecular Interactions and Supramolecular Assembly in the Crystalline State

The spatial arrangement of molecules in the crystalline lattice is dictated by a complex interplay of non-covalent interactions. In the case of this compound and its derivatives, the supramolecular architecture is primarily governed by a combination of hydrogen bonds, halogen bonds, π-π stacking, and other weaker van der Waals forces. The presence and orientation of the bromo and methoxy substituents on the phenyl ring, along with the nitrogen atoms of the triazine ring, play a crucial role in directing the formation of specific and often intricate three-dimensional networks.

The supramolecular features in crystalline triazine derivatives are frequently dominated by π-π stacking interactions, which can lead to one-dimensional columnar arrangements. nih.gov The assembly of these compounds is a result of the cooperative action of numerous non-covalent forces. nih.gov

In analogous compounds, such as derivatives of 6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine, the crystal structure is significantly influenced by hydrogen bonding. Molecules can form inversion dimers through pairs of N—H···N hydrogen bonds, creating characteristic ring motifs. These dimers can be further interconnected by other hydrogen bonds, such as N—H···O and additional N—H···N interactions, ultimately leading to the formation of a comprehensive three-dimensional network. nih.govresearchgate.net

The nature of substituents on the triazine ring has a considerable impact on the molecular packing. For instance, studies on various 1,3,5-triazine derivatives have highlighted the importance of hydrogen bonding interactions like O-H···O, N-H···O, N-H···N, and C-H···O in molecular recognition and the formation of supramolecular networks. researchgate.net

The presence of a bromine atom on the phenyl ring introduces the possibility of halogen bonding, a directional interaction between the electrophilic region of the halogen and a nucleophile. This can influence the crystal packing significantly. Furthermore, the methoxy group can participate in weak hydrogen bonds, with the oxygen atom acting as a hydrogen bond acceptor.

Interactions involving C-H bonds, such as C-H···N, C-H···O, and C-H···π interactions, are also instrumental in the stabilization of the crystal structures of triazine-based compounds. nih.gov For example, in the crystal structure of a bis{3-(3-bromo-4-methoxyphenyl) derivative, weak C—H···N, C—H···C, and C—H···π interactions contribute to the formation of chains which then pack into layers and ultimately a three-dimensional network. nih.gov

Table 1: Potential Hydrogen Bond Parameters in Triazine Derivatives

| Donor (D) | Acceptor (A) | D-H···A Angle (°) | H···A Distance (Å) | D···A Distance (Å) |

|---|---|---|---|---|

| N-H | N | 150-170 | 2.0-2.4 | 2.9-3.3 |

| N-H | O | 160-180 | 1.9-2.2 | 2.8-3.1 |

| C-H | N | 140-160 | 2.4-2.8 | 3.3-3.7 |

| C-H | O | 130-150 | 2.3-2.7 | 3.2-3.6 |

Table 2: Potential Halogen and π-Interactions in Triazine Derivatives

| Interaction Type | Geometric Parameter | Typical Values |

|---|---|---|

| C-Br···N/O Halogen Bond | Br···N/O Distance | < Sum of van der Waals radii (~3.37 Å for Br···N, ~3.35 Å for Br···O) |

| C-Br···N/O Angle | ~165° | |

| π-π Stacking | Centroid-Centroid Distance | 3.4-3.8 Å |

| Interplanar Angle | 0-20° | |

| C-H···π Interaction | H···π Centroid Distance | 2.5-3.0 Å |

Computational and Theoretical Investigations of 2 3 Bromo 4 Methoxyphenyl 1,3,5 Triazine

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine electron distribution and energy levels.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. colab.wskoreascience.kr A key aspect of these studies is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. irjweb.com A smaller energy gap generally implies higher reactivity.

For various substituted 1,3,5-triazines, DFT calculations have been employed to determine these values, revealing how different substituents can tune the electronic properties and energy levels of the triazine core. koreascience.krmdpi.com However, specific calculated values for the HOMO, LUMO, and the energy gap for 2-(3-Bromo-4-methoxyphenyl)-1,3,5-triazine are not available in the searched literature.

Molecular Electrostatic Potential (MEP) maps are valuable for understanding the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. colab.ws The MEP map visualizes the electrostatic potential on the electron density surface, with different colors indicating positive, negative, and neutral regions. For instance, studies on bromo-1,3,5-triazine have shown how the bromine atom influences the electrostatic potential. researchgate.net

An MEP analysis of this compound would reveal the electron-rich and electron-poor regions, providing insight into its intermolecular interaction capabilities. Unfortunately, no specific MEP maps or charge distribution analyses for this compound were found.

Conformational Analysis and Potential Energy Surface Exploration

The biological activity and material properties of a molecule are often dictated by its three-dimensional shape or conformation. Conformational analysis involves exploring the potential energy surface to identify stable conformers (energy minima) and the energy barriers for rotation around single bonds (transition states). Studies on other substituted 1,3,5-triazines have used techniques like DFT to map out the ground-state energy landscapes and understand the dynamics of different conformers in solution. mdpi.com Such an analysis for this compound would clarify the preferred spatial arrangement of the bromomethoxyphenyl group relative to the triazine ring and the rotational energy barriers involved. This specific information is not present in the available search results.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations can accurately predict spectroscopic parameters, which serves as a powerful tool for structure verification and interpretation of experimental data. Methods like the Gauge-Independent Atomic Orbital (GIAO) are used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). nih.gov Theoretical calculations of vibrational frequencies (IR and Raman) help in the assignment of complex experimental spectra. mdpi.com While these predictive methods have been successfully applied to a variety of heterocyclic compounds, including triazine derivatives, specific predicted NMR chemical shifts or vibrational frequencies for this compound were not located. openaccesspub.orgeurjchem.comresearchgate.netscispace.com

Elucidation of Reaction Mechanisms and Transition States via Computational Modeling

Computational modeling is instrumental in mapping out the pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, chemists can elucidate detailed reaction mechanisms and understand factors controlling reaction rates and selectivity. mdpi.com For triazine-based compounds, this could involve studying their synthesis, degradation, or participation in further chemical transformations. A computational study on the reaction mechanisms involving this compound would provide a molecular-level understanding of its reactivity. No such mechanistic studies for this specific compound were identified in the search results.

Molecular Dynamics Simulations for Dynamic Behavior and Material Properties

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. By simulating the movements of atoms and molecules over time, MD can provide insights into the dynamic behavior of a compound and its interactions with its environment. For materials science applications, MD simulations can help predict properties by modeling the collective behavior of many molecules. nih.gov While MD simulations have been applied to other 1,3,5-triazine (B166579) systems to explore their properties, no studies detailing MD simulations specifically for this compound were found. researchgate.netnih.gov

Advanced Research Applications of 2 3 Bromo 4 Methoxyphenyl 1,3,5 Triazine in Materials Science and Analytical Chemistry

Applications in Organic Electronic Materials

The unique molecular architecture of 2-(3-bromo-4-methoxyphenyl)-1,3,5-triazine, featuring an electron-accepting triazine core, makes it a significant component in the field of organic electronics. This section details its specific roles in enhancing the performance of various organic electronic devices.

Role as Electron Transport and Host Material in Organic Light-Emitting Diodes (OLEDs)

In the architecture of OLEDs, efficient electron transport and effective host materials are crucial for achieving high performance. The electron-deficient 1,3,5-triazine (B166579) ring is a key functional moiety for electron-transporting materials (ETMs). researchgate.netnih.gov Triazine derivatives are noted for their high electron affinity, which facilitates the injection and transport of electrons. nih.gov This property is essential for balancing the charge carriers (electrons and holes) within the emissive layer of the OLED, a critical factor for obtaining high external quantum efficiency (EQE). psu.eduresearchgate.net

Derivatives of 1,3,5-triazine have been successfully synthesized and utilized as electron transport-type host materials for phosphorescent OLEDs (PHOLEDs). psu.eduresearchgate.netrsc.org These materials often exhibit good electron mobilities, with some compounds achieving values greater than 10⁻⁴ cm²V⁻¹s⁻¹. rsc.org The design of these molecules, such as creating a meta-meta linkage between the triazine core and peripheral aryl groups, can limit the extension of π-conjugation, resulting in high triplet energies. researchgate.netrsc.org A high triplet energy is vital for a host material to effectively confine the triplet excitons on the phosphorescent guest emitter, preventing energy loss and ensuring efficient light emission. researchgate.net

Bipolar host materials, which can transport both electrons and holes, have gained considerable attention for their ability to achieve balanced charge injection and transport in PHOLEDs. rsc.org Triazine derivatives have been incorporated into bipolar host designs, leading to devices with excellent performance and significantly reduced efficiency roll-off at high brightness. rsc.org For instance, combining a triazine acceptor with a carbazole (B46965) donor creates a molecule with a high triplet energy level, making it a promising bipolar host. rsc.org The thermal stability of triazine-based materials is another important advantage, ensuring the durability and longevity of OLED devices during operation. kchem.org

Below is a table summarizing the performance of selected OLEDs utilizing triazine-based host materials.

| Host Material Designation | Emitter | Maximum External Quantum Efficiency (ηext) | Power Efficiency (ηp) |

| T2T | (PPy)₂Ir(acac) | 17.5% | 59.0 lm W⁻¹ |

| T3T | (PPy)₂Ir(acac) | 14.4% | 50.6 lm W⁻¹ |

| TST | (PPy)₂Ir(acac) | 5.1% | 12.3 lm W⁻¹ |

| TRZ2 | Ir(ppy)₃ | 10.2% | 14 lm W⁻¹ |

Integration into Organic Photovoltaics (OPVs) and Organic Field-Effect Transistors (OFETs)

The favorable electronic properties of triazine derivatives also lend themselves to applications in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). In OPVs, these materials can function as electron acceptors or as components in cathode interfacial layers (CILs) to enhance device performance. nih.govresearchgate.netsdu.dk The incorporation of triazine-based CILs has been shown to significantly improve photovoltaic characteristics by reducing leakage current, decreasing series resistance, and suppressing charge recombination. researchgate.netsdu.dk This leads to more efficient charge transport and collection, ultimately boosting the power conversion efficiency (PCE) of the solar cells. nih.govresearchgate.netsdu.dk For example, specific triazine/phosphine (B1218219) oxide-based materials have demonstrated PCEs of over 8% in both conventional and inverted OPV architectures. nih.govresearchgate.netsdu.dk

In the realm of OFETs, organic semiconductors are the critical component. While many high-performance organic semiconductors are p-type (hole-transporting), there is a significant need for stable and efficient n-type (electron-transporting) materials for the development of complementary circuits. nih.gov The electron-accepting nature of heterocycles like triazine makes them suitable candidates for n-type semiconductors. nih.gov The performance of OFETs is largely determined by the charge carrier mobility of the semiconductor used. While specific data on this compound in OFETs is not detailed, the general class of triazine-containing molecules is explored for these applications due to their potential for high electron mobility and environmental stability. researchgate.netnih.gov The construction of heterostructures combining organic semiconductors with 2D materials like MoS₂ or hexagonal boron nitride (h-BN) is an active area of research to further enhance OFET performance. frontiersin.org

Design of Donor-Acceptor Systems for Charge Transfer Phenomena

The 1,3,5-triazine core is a potent electron acceptor, making it an ideal building block for creating donor-acceptor (D-A) systems. nih.gov In these systems, an electron-donating moiety is linked to the electron-accepting triazine core, often through a π-conjugated bridge. This molecular architecture facilitates an intramolecular charge transfer (ICT) process upon photoexcitation, which is fundamental to the optical and electronic properties of the material. nih.govrsc.org

The strength of the ICT can be tuned by modifying the electron-donating and electron-accepting components. rsc.org This tunability allows for the precise control of properties like absorption and emission wavelengths, making these D-A systems highly versatile. For instance, increasing the electron-accepting ability of the acceptor unit can lead to a gradual increase in ICT characteristics in the excited state. rsc.org Such D-A molecules are crucial for a variety of applications, including nonlinear optics, and as emitters in OLEDs, particularly for thermally activated delayed fluorescence (TADF). nih.govchemrxiv.org In TADF emitters, a small energy gap between the singlet and triplet excited states allows for efficient harvesting of triplet excitons, leading to high-efficiency fluorescence. chemrxiv.orgmdpi.com The strong charge-transfer character endowed by the triazine acceptor is instrumental in achieving this small energy gap. chemrxiv.org

Development of Fluorescent Probes and Chemosensors

The inherent fluorescence capabilities and the tunable electronic structure of triazine derivatives make them excellent platforms for the development of fluorescent probes and chemosensors for the detection of various chemical species.

Design Principles for Triazine-Based Fluorescent Tags

The design of fluorescent probes based on the triazine scaffold hinges on several key principles. The triazine core acts as a rigid, electron-withdrawing anchor that can be functionalized with various fluorophores and recognition units. mdpi.commaynoothuniversity.ie A common design strategy involves creating a D-π-A system, where the triazine acts as the acceptor (A), a π-conjugated system serves as a bridge, and an electron-donating group (D) completes the structure. nih.gov This configuration often leads to compounds with strong intramolecular charge transfer (ICT) characteristics, which are sensitive to their local environment. nih.govresearchgate.net

Another important design principle is the incorporation of specific binding sites for the target analyte. These sites are strategically placed to induce a change in the electronic structure of the molecule upon binding, leading to a detectable change in the fluorescence signal (either enhancement, quenching, or a spectral shift). researchgate.net The structural tunability of the triazine core allows for the straightforward introduction of these functional groups, enhancing binding affinity and specificity towards various metal ions or anions. researchgate.net Furthermore, the rigidity of the triazine structure can help maintain high photostability in the fluorescent probe. mdpi.com Aggregation-induced emission enhancement (AIEE) is another phenomenon exploited in the design of triazine probes, where the fluorescence is weak in solution but becomes strong in an aggregated state, a property useful for detecting analytes that induce aggregation. researchgate.net

Sensing Mechanisms and Selectivity Enhancement for Chemical Analytes

Triazine-based chemosensors operate through various sensing mechanisms to detect chemical analytes with high selectivity. These mechanisms are primarily based on the interaction between the analyte and the sensor molecule, which perturbs the sensor's photophysical properties. Common mechanisms include:

Intramolecular Charge Transfer (ICT): The binding of an analyte can alter the electron-donating or -accepting strength of the recognition site, thereby modulating the ICT process and causing a shift in the fluorescence emission. researchgate.net

Photoinduced Electron Transfer (PET): In PET sensors, the fluorescence is typically quenched in the "off" state due to electron transfer from a receptor to the fluorophore. Binding of an analyte to the receptor can inhibit this PET process, "turning on" the fluorescence.

Excited-State Intramolecular Proton Transfer (ESIPT): This mechanism involves the transfer of a proton within the molecule in the excited state. Analyte binding can promote or inhibit the ESIPT process, leading to a significant change in the fluorescence signal. researchgate.net

Complex Formation: The formation of a complex between the triazine-based sensor and the analyte can restrict intramolecular rotation or vibration, leading to fluorescence enhancement. Conversely, complexation with paramagnetic species like certain metal ions can lead to fluorescence quenching. researchgate.netresearchgate.net

Selectivity is a critical parameter for a chemosensor and can be enhanced through several strategies. The careful design of the binding pocket or recognition site to have a specific size, geometry, and set of functional groups that are complementary to the target analyte is the primary method for achieving high selectivity. nih.gov For instance, the choice of coordinating groups and their spatial arrangement on the triazine scaffold can be optimized to favor binding with a specific metal ion over others. researchgate.net The use of multiple weak interactions can also contribute to higher selectivity. By fine-tuning the electronic and steric properties of the sensor molecule, it is possible to develop highly selective probes for a wide range of analytes, from metal ions like Al³⁺ and Fe³⁺ to various anions. researchgate.netrsc.org

The table below provides examples of triazine-based fluorescent probes and their performance in detecting specific analytes.

| Probe/Sensor | Target Analyte | Detection Limit | Sensing Mechanism |

| TB-1DMAc-2TRZ | F⁻ | ~10⁻⁷ M | Charge Transfer |

| T1 | Picric Acid (PA) | 1.94 nM | Fluorescence Quenching (Charge Transfer) |

| T2 | Picric Acid (PA) | 2.24 nM | Fluorescence Quenching (Charge Transfer) |

| HL1 | Al³⁺ | 8.08 x 10⁻⁸ M | ESIPT and ICT |

| MaTa-COF | Fe³⁺ | 6.18 x 10⁻² µM | Fluorescence Quenching |

Supramolecular Chemistry and Self-Assembly

The 1,3,5-triazine scaffold is a cornerstone in supramolecular chemistry due to its planar structure, electron-deficient nature, and the presence of three nitrogen atoms that can act as hydrogen bond acceptors. rsc.orgnih.gov These features allow triazine-based molecules to participate in non-covalent interactions such as π-π stacking, hydrogen bonding, and halogen bonding, driving the self-assembly of complex, ordered architectures. rsc.org The specific substitution on the this compound molecule provides additional handles to control these interactions. The bromo-substituent, for instance, can act as a halogen bond donor, while the methoxy (B1213986) group can serve as a hydrogen bond acceptor.

Design of Molecular Recognition Elements

Molecular recognition relies on specific and directional non-covalent interactions between a host and a guest molecule. The 1,3,5-triazine ring is a well-established component in the design of synthetic receptors. For instance, molecules incorporating 2,4,6-triamino-1,3,5-triazine (melamine) moieties are known to form strong hydrogen-bonded networks with complementary molecules like cyanuric acid or barbiturates. nih.gov

In the case of this compound, the triazine core's nitrogen atoms can act as recognition sites for hydrogen bond donors. The electron-withdrawing nature of the triazine ring and the bromine atom can polarize the C-H bonds of the phenyl ring, enabling them to act as weak hydrogen bond donors. The strategic placement of the bromo and methoxy groups on the phenyl ring creates a distinct pattern of electrostatic potential, which could be exploited for the selective recognition of specific guest molecules.

Table 1: Potential Non-Covalent Interactions for Molecular Recognition

| Interacting Site on this compound | Type of Interaction | Potential Guest Molecule Feature |

|---|---|---|

| Triazine Nitrogen Atoms | Hydrogen Bonding | Hydrogen bond donors (e.g., -OH, -NH groups) |

| Bromine Atom | Halogen Bonding | Lewis bases, electron-rich atoms (e.g., O, N, S) |

| Methoxy Group Oxygen | Hydrogen Bonding | Hydrogen bond donors |

Formation of Ordered Nanostructures and Hybrid Materials

The ability of molecules to self-assemble into well-defined nanostructures is critical for the bottom-up fabrication of functional materials. Triazine derivatives have been successfully used to create a variety of supramolecular structures, including nanosheets, fibers, and porous networks. rsc.org The self-assembly process is governed by a delicate balance of intermolecular forces.

For this compound, the interplay between π-π stacking of the aromatic rings and potential halogen bonding involving the bromine atom could direct the formation of one-dimensional stacks or two-dimensional sheets. The methoxy group can influence the packing arrangement by introducing steric constraints and additional weak interactions. By carefully controlling experimental conditions such as solvent and temperature, it is possible to guide the self-assembly of this molecule into specific, ordered nanostructures. These structures could serve as templates for the creation of hybrid materials, for example, by incorporating metal nanoparticles or other functional components into the supramolecular framework.

Catalytic Applications and Ligand Design

The 1,3,5-triazine scaffold is a privileged structure in ligand design for catalysis. Its nitrogen atoms can coordinate to metal centers, and the ease with which substituents can be introduced at the 2, 4, and 6 positions allows for the fine-tuning of the ligand's electronic and steric properties. uu.nlnih.govacs.org This tunability is crucial for optimizing the activity and selectivity of metal catalysts. Triazine-based ligands have been employed in a wide range of catalytic transformations. nih.govacs.org

Triazine Derivatives as Ligands in Homogeneous and Heterogeneous Catalysis

Triazine derivatives can act as N-donor ligands, forming stable complexes with various transition metals. uu.nlmdpi.com The π-deficient nature of the triazine ring makes it a good π-acceptor, which can stabilize low-valent metal centers and influence the reactivity of the resulting complex. nih.govacs.org The this compound molecule can function as a monodentate or potentially a bridging ligand.

The electronic properties of the ligand are significantly influenced by the substituents on the phenyl ring. The methoxy group is an electron-donating group, which increases the electron density on the phenyl ring and, to a lesser extent, the triazine core, enhancing the σ-donating ability of the nitrogen atoms. Conversely, the bromo group is electron-withdrawing, which can enhance the π-acceptor properties of the ligand. This electronic push-pull effect can be exploited to modulate the catalytic activity of a coordinated metal center. Furthermore, the bromine atom provides a reactive site for further functionalization, for example, through cross-coupling reactions, to create more complex, multidentate ligands suitable for both homogeneous and heterogeneous catalysis.

Table 2: Predicted Electronic and Steric Effects on Ligand Properties

| Substituent | Position | Electronic Effect | Steric Effect | Potential Impact on Catalysis |

|---|---|---|---|---|

| 3-Bromo | Phenyl Ring | Electron-withdrawing (inductive), Weakly deactivating | Moderate | Enhances π-acidity, influences regioselectivity |

| 4-Methoxy | Phenyl Ring | Electron-donating (resonance), Activating | Moderate | Enhances σ-donation, increases catalyst stability |

Use in Specific Organic Transformations

While specific catalytic applications of this compound are not extensively documented, the broader class of triazine-based ligands has shown efficacy in several organic transformations. For example, copper complexes with triazine-derived ligands have been used to catalyze oxidation reactions. uu.nlresearchgate.net Palladium complexes bearing triazine-based phosphine ligands are active in cross-coupling reactions. nih.gov

Given its structure, ligands derived from this compound could potentially be used in reactions such as:

Oxidation Reactions: The triazine nitrogen atoms can coordinate to metals like copper or manganese, forming catalysts for the oxidation of alcohols or catechols. uu.nlresearchgate.net

Cross-Coupling Reactions: The bromine atom on the phenyl ring could be used to anchor the ligand to a solid support for heterogeneous catalysis or be a reactive site in Suzuki, Heck, or Sonogashira coupling reactions.

Ring-Opening Reactions: 1,3,5-triazines themselves can undergo ring-opening reactions under certain conditions, acting as a source for specific fragments in the synthesis of other heterocyclic compounds. researchgate.net

Development of Advanced Analytical Methods

The detection and quantification of small organic molecules are crucial in various fields, including environmental monitoring and quality control. Mass spectrometry-based techniques are particularly powerful for this purpose. Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) has emerged as a high-throughput method for the analysis of small molecules, including triazine derivatives. psu.edu

The compound this compound, with its distinct molecular weight and isotopic pattern due to the bromine atom, is well-suited for detection by mass spectrometry. An analytical method using MALDI-TOF MS could be developed for its rapid and sensitive quantification. psu.edu In such a method, the analyte is co-crystallized with a matrix compound (e.g., 2,5-dihydroxybenzoic acid), and the mass spectrum would show a clear signal for the protonated molecule [M+H]⁺. The characteristic isotopic signature of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would provide unambiguous identification. This approach could be applied to monitor the presence of this compound or its derivatives in complex mixtures.

Chromatographic Separation Techniques (e.g., HPLC, GC) for Purity and Analysis

Chromatographic methods are the cornerstone for assessing the purity of this compound and for its quantitative analysis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed for the analysis of substituted triazine derivatives. rsc.orgthermofisher.com The choice between HPLC and GC depends on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC):

For non-volatile or thermally labile compounds, reversed-phase HPLC (RP-HPLC) is the method of choice. The analysis of aryl-substituted triazines is routinely performed using C18 columns, which separate compounds based on their hydrophobicity. nih.gov For this compound, a typical RP-HPLC method would involve a C18 stationary phase and a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. nih.govthermofisher.com A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure good separation of the main compound from any impurities, such as starting materials or reaction by-products. The inclusion of a small amount of an acid, like formic acid, in the mobile phase can improve peak shape. thermofisher.com

Below is a hypothetical, yet representative, data table outlining typical HPLC parameters for the analysis of an aryl triazine compound of similar polarity and molecular weight.

Interactive Table 1: Representative HPLC Parameters for Analysis

| Parameter | Value | Rationale |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Standard for reversed-phase separation of moderately polar organic molecules. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to suppress silanol (B1196071) activity and improve peak shape. |

| Mobile Phase B | Acetonitrile | Common organic modifier providing good separation efficiency for triazines. |

| Gradient | 50% to 95% B over 15 min | Ensures elution of both polar impurities and the less polar main compound. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale columns. |

| Column Temp. | 30 °C | Provides reproducible retention times by controlling viscosity and mass transfer. |

| Injection Vol. | 10 µL | A typical volume for analytical HPLC. |

| Detector | UV-Vis Diode Array (DAD) | Allows for monitoring at multiple wavelengths to detect impurities. |

| Monitoring λ | 254 nm and 280 nm | Aromatic and triazine systems typically show strong absorbance in this range. |

Gas Chromatography (GC):

Gas chromatography is suitable for volatile and thermally stable compounds. While many complex triazines may decompose at high temperatures, simpler derivatives can be analyzed using GC, often coupled with a mass spectrometer (GC-MS). thermofisher.comnih.gov The analysis of triazine pesticides, for instance, is well-established using GC. thermofisher.comnih.gov For this compound, a method would typically use a low-polarity capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase. thermofisher.com A temperature-programmed oven is used to elute compounds based on their boiling points and interaction with the stationary phase.

A plausible set of GC-MS parameters is detailed in the interactive table below.

Interactive Table 2: Representative GC-MS Parameters for Analysis

| Parameter | Value | Rationale |

| Column | TG-5SilMS (30 m x 0.25 mm, 0.25 µm) | A low-polarity phase suitable for a wide range of semi-volatile organic compounds. thermofisher.com |

| Carrier Gas | Helium at 1.5 mL/min (constant flow) | Inert carrier gas providing good chromatographic efficiency. |

| Injector Temp. | 280 °C (Splitless mode) | Ensures complete volatilization of the analyte without thermal degradation. |

| Oven Program | 100°C (1 min), ramp to 300°C at 15°C/min | Separates compounds over a range of boiling points. |

| Transfer Line | 300 °C | Prevents condensation of analytes between the GC and MS. |

| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching and identification. |

| Detector | Mass Spectrometer (Scan mode) | Provides both qualitative (mass spectrum) and quantitative (peak area) data. |

Spectroscopic Detection Methods in Analytical Protocols

Spectroscopic methods are integral to analytical protocols, used for both identification and quantification, often in conjunction with chromatographic separation.

UV-Vis Spectroscopy:

In HPLC systems, a UV-Vis or Diode Array Detector (DAD) is the most common detector. Aryl-substituted 1,3,5-triazines are known to exhibit strong absorption in the UV region due to π–π* electronic transitions within the aromatic and triazine rings. acs.org For 2,4,6-triphenyl-1,3,5-triazine (B147588) derivatives, strong absorption maxima are typically observed around 250-330 nm. acs.org The specific absorption maxima for this compound would be influenced by the methoxy (auxochrome) and bromo substituents on the phenyl ring. This property allows for sensitive detection and quantification of the compound in HPLC analysis.

Mass Spectrometry (MS):

Mass spectrometry, particularly when coupled with GC or HPLC, is a powerful tool for the structural confirmation and analysis of this compound. In Electron Ionization (EI-MS), the compound would be expected to produce a distinct molecular ion (M+) peak, whose mass corresponds to the molecular weight of the compound. A key feature would be the isotopic pattern of the molecular ion peak due to the presence of bromine (79Br and 81Br occur in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 mass units (M+ and M+2).

The fragmentation pattern would provide further structural information. Expected fragmentation pathways for aryl triazines include cleavage of the bond between the phenyl ring and the triazine ring, as well as fragmentation of the triazine ring itself.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

While not a detection method in the same vein as those used in chromatography, NMR spectroscopy (1H, 13C) is the definitive method for the structural elucidation and confirmation of the synthesized compound. It provides detailed information about the chemical environment of each proton and carbon atom, confirming the substitution pattern on both the phenyl and triazine rings. Dynamic NMR spectroscopy can also be used to study hindered rotation around the C-N bond connecting the phenyl and triazine rings in similar arylamino-1,3,5-triazines. researchgate.net

Future Research Directions and Concluding Perspectives

Emerging Synthetic Strategies for Enhanced Efficiency and Selectivity

Future synthetic efforts concerning 2-(3-Bromo-4-methoxyphenyl)-1,3,5-triazine will likely prioritize green chemistry principles and process optimization. While traditional methods for creating substituted triazines often involve multi-step processes with harsh conditions, emerging strategies aim for greater efficiency and selectivity.

Modern synthetic chemistry is increasingly moving towards methodologies that are not only efficient but also environmentally benign. mdpi.com Microwave-assisted synthesis, for example, has been shown to significantly reduce reaction times and improve yields for various 1,3,5-triazine (B166579) derivatives. mdpi.comchim.it This technique, along with solvent-free reaction conditions, represents a key avenue for the greener production of the title compound and its analogues. chim.it The development of novel catalytic systems, including phase-transfer catalysts, can further enhance reaction efficiency and selectivity under milder conditions. mdpi.com

Another promising direction is the advancement of one-pot, multi-component reactions. organic-chemistry.org These strategies, which allow for the construction of complex molecules from simple precursors in a single step, could streamline the synthesis of unsymmetrically substituted triazines, offering rapid access to a diverse library of compounds based on the this compound scaffold. The goal is to develop protocols that are not only high-yielding but also atom-economical, minimizing waste and energy consumption.

Table 1: Comparison of Synthetic Methodologies for Triazine Derivatives

| Methodology | Traditional Synthesis | Emerging Strategies |

|---|---|---|

| Conditions | Often requires harsh conditions (high temperatures, strong acids/bases) chim.it | Milder reaction conditions mdpi.comorganic-chemistry.org |

| Reaction Time | Can be lengthy (several hours to days) mdpi.com | Significantly reduced (minutes to a few hours) mdpi.comchim.it |

| Efficiency | Moderate to good yields, but can generate significant waste | High yields, improved atom economy, reduced waste mdpi.comchim.it |

| Environmental Impact | Higher use of hazardous solvents and reagents | Focus on green solvents or solvent-free conditions, less hazardous reagents chim.it |